1-Benzyl-N-phenylpiperidin-4-amine

Catalog No.
S793953
CAS No.
1155-56-2
M.F
C18H22N2
M. Wt
266.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-N-phenylpiperidin-4-amine

CAS Number

1155-56-2

Product Name

1-Benzyl-N-phenylpiperidin-4-amine

IUPAC Name

1-benzyl-N-phenylpiperidin-4-amine

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

InChI

InChI=1S/C18H22N2/c1-3-7-16(8-4-1)15-20-13-11-18(12-14-20)19-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2

InChI Key

FSXGJIFBTBJMHV-UHFFFAOYSA-N

SMILES

C1CN(CCC1NC2=CC=CC=C2)CC3=CC=CC=C3

Synonyms

1-Benzyl-4-(phenylamino)piperidine; 1-Benzyl-4-anilinopiperidine; N-Phenyl-1-(phenylmethyl)-4-piperidinamine; NSC 76613; USP Fentanyl Related Compound D;

Canonical SMILES

C1CN(CCC1NC2=CC=CC=C2)CC3=CC=CC=C3

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The benzyl-piperidines activity against different viruses was shown . For instance, 4,4-disubstituted N-benzyl piperidines inhibited the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction . Another research discovered the potential inhibitor of SARS-CoV2 with a piperidine core .

1-Benzyl-N-phenylpiperidin-4-amine is a chemical compound classified under the piperidine family, with the molecular formula C18H22N2C_{18}H_{22}N_{2} and a molecular weight of 266.38 g/mol. This compound is structurally characterized by a piperidine ring substituted with a benzyl group and a phenyl group at the nitrogen atom, making it a derivative of piperidine that has potential pharmacological applications, particularly in the field of analgesics and anesthetics. It is also noted as an impurity related to fentanyl, specifically categorized as Fentanyl Impurity J and Fentanyl Related Compound D .

Currently, there is no scientific literature available describing a specific mechanism of action for 1-Benzyl-N-phenylpiperidin-4-amine.

  • Potential toxicity: Amines can have various toxicological effects, so proper handling is advised [].
  • Skin and eye irritation: Contact with the compound might cause irritation [].
Typical of amines and aromatic compounds. Some notable reactions include:

  • Oxidation: The compound can undergo oxidation reactions, which may lead to the formation of N-oxides or other oxidized derivatives.
  • Alkylation: It can react with alkylating agents to form more complex structures.
  • Reduction: This compound can be reduced to yield different amine derivatives, often involving catalytic hydrogenation processes.

These reactions are significant for both synthetic applications and understanding its reactivity in biological systems .

The synthesis of 1-benzyl-N-phenylpiperidin-4-amine can be achieved through various methods, including:

  • Direct Amine Synthesis: This involves the reaction of benzyl chloride with N-phenylpiperidin-4-amines under basic conditions, facilitating nucleophilic substitution.
  • Multi-step Synthesis: Starting from simple piperidine derivatives, this method involves several steps including alkylation, reduction, and purification processes to yield the final product.

A notable synthetic route includes the use of sodium salts in organic solvents like toluene for efficient yields .

1-Benzyl-N-phenylpiperidin-4-amine finds applications primarily in pharmaceutical research and development. Its relevance includes:

  • Analgesics: As a potential candidate for pain management therapies due to its structural relation to potent opioids.
  • Research: Used as a reference standard in analytical chemistry for quality control in fentanyl-related substances.

Its role as an impurity highlights the importance of understanding such compounds in drug formulation and safety assessments .

Interaction studies involving 1-benzyl-N-phenylpiperidin-4-amine focus on its binding affinity to opioid receptors. Preliminary findings suggest that it may interact similarly to other opioid compounds, which could lead to both therapeutic effects and adverse reactions. Further research is necessary to elucidate these interactions comprehensively, particularly concerning receptor selectivity and downstream signaling pathways .

Several compounds share structural features with 1-benzyl-N-phenylpiperidin-4-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
FentanylContains a piperidine ring; highly potentStrong analgesic properties; used clinically
N-BenzylpiperidineSimilar piperidine structureLacks additional phenyl group; less potent
4-Anilino-N-benzylpiperidineContains an aniline groupMore complex synthesis; different activity
1-(2-Thienyl)-N-benzylpiperidineContains a thiophene ringUnique electronic properties; varied activity

While these compounds share structural similarities, 1-benzyl-N-phenylpiperidin-4-amine's unique combination of benzyl and phenyl substitutions sets it apart in terms of potential biological activity and applications in pharmaceutical contexts .

XLogP3

4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

266.178298710 g/mol

Monoisotopic Mass

266.178298710 g/mol

Heavy Atom Count

20

Appearance

Assay:≥98%A crystalline solid

UNII

7FTW970M7K

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (86.36%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1155-56-2

Wikipedia

N-phenyl-1-(phenylmethyl)-4-piperidinamine

Dates

Last modified: 08-15-2023

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